Ethyl 2-(3-morpholinopropanamido)-4-phenylthiophene-3-carboxylate oxalate
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Description
Ethyl 2-(3-morpholinopropanamido)-4-phenylthiophene-3-carboxylate oxalate is a useful research compound. Its molecular formula is C22H26N2O8S and its molecular weight is 478.52. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Ethyl 2-(3-morpholinopropanamido)-4-phenylthiophene-3-carboxylate oxalate is a key intermediate in the synthesis of a wide range of heterocyclic compounds. The one-pot Gewald reaction, which involves aryl alkyl ketones with ethyl cyanoacetate and elemental sulfur in the presence of morpholinium acetate and excess morpholine, is a notable method for obtaining 2-aminothiophene-3-carboxylates bearing various aryl groups at the 4-position (Tormyshev et al., 2006). This methodology demonstrates the compound's utility in constructing complex thiophene-based structures, which are prevalent in pharmaceuticals, agrochemicals, and organic materials.
Biological Activity Exploration
Research into the biological activity of compounds derived from this compound has yielded promising results. For instance, studies have produced compounds screened for antibacterial and antifungal activities, showing significant potential in addressing microbial resistance (Bodke & Sangapure, 2003). Additionally, the synthesis of novel thiophene-based bis-heterocyclic monoazo dyes from derivatives of this compound has been explored, with the dyes' solvatochromic behavior and tautomeric structures in various solvents being evaluated for potential applications in dyeing and sensing technologies (Karcı & Karcı, 2012).
Properties
IUPAC Name |
ethyl 2-(3-morpholin-4-ylpropanoylamino)-4-phenylthiophene-3-carboxylate;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S.C2H2O4/c1-2-26-20(24)18-16(15-6-4-3-5-7-15)14-27-19(18)21-17(23)8-9-22-10-12-25-13-11-22;3-1(4)2(5)6/h3-7,14H,2,8-13H2,1H3,(H,21,23);(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOOTNWPMQHTCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCN3CCOCC3.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.